Methyl 1-cyclopropylazetidine-2-carboxylate
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Overview
Description
Methyl 1-cyclopropylazetidine-2-carboxylate is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It is a four-membered nitrogen-containing heterocycle, specifically an azetidine derivative, which is known for its significant ring strain and unique reactivity .
Preparation Methods
The synthesis of methyl 1-cyclopropylazetidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of cyclopropylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the desired azetidine derivative . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 1-cyclopropylazetidine-2-carboxylate undergoes various types of chemical reactions, primarily driven by the ring strain of the azetidine ring . Some common reactions include:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 1-cyclopropylazetidine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-cyclopropylazetidine-2-carboxylate involves its interaction with molecular targets through its azetidine ring. The ring strain and unique electronic properties of the azetidine ring facilitate its reactivity with various biological molecules . This interaction can lead to the modulation of specific pathways and processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Methyl 1-cyclopropylazetidine-2-carboxylate can be compared with other azetidine derivatives and four-membered nitrogen-containing heterocycles. Similar compounds include:
Azetidine-2-carboxylic acid: Another azetidine derivative with similar ring strain but different functional groups.
1-Methylazetidine: A simpler azetidine derivative with a methyl group attached to the nitrogen atom.
Cyclopropylamine: A precursor in the synthesis of this compound, sharing the cyclopropyl group.
Properties
IUPAC Name |
methyl 1-cyclopropylazetidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-4-5-9(7)6-2-3-6/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDRDCJZKAQCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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